2-Chloro-3-(4-tetrahydropyranyl)pyridine
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Overview
Description
2-Chloro-3-(4-tetrahydropyranyl)pyridine is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a tetrahydropyranyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-tetrahydropyranyl)pyridine typically involves the reaction of 2-chloropyridine with tetrahydropyranyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-tetrahydropyranyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tetrahydropyranyl group can be oxidized to form corresponding lactones or reduced to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while oxidation and reduction reactions can produce lactones or reduced derivatives .
Scientific Research Applications
2-Chloro-3-(4-tetrahydropyranyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-tetrahydropyranyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and the tetrahydropyranyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(4-methoxytetrahydropyranyl)pyridine
- 2-Chloro-3-(4-ethoxytetrahydropyranyl)pyridine
- 2-Chloro-3-(4-tetrahydrofuranyl)pyridine
Uniqueness
2-Chloro-3-(4-tetrahydropyranyl)pyridine is unique due to the presence of the tetrahydropyranyl group, which imparts specific chemical and physical properties. This group enhances the compound’s stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-3-(oxan-4-yl)pyridine |
InChI |
InChI=1S/C10H12ClNO/c11-10-9(2-1-5-12-10)8-3-6-13-7-4-8/h1-2,5,8H,3-4,6-7H2 |
InChI Key |
OTDXDRUBMCTXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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